Methyl 3-(isopropylamino)-4-nitrobenzoate
Overview
Description
Methyl 3-(isopropylamino)-4-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and an isopropylamino group (-NHCH(CH3)2) attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate typically involves the nitration of methyl benzoate followed by amination. The nitration process introduces the nitro group into the aromatic ring, and the subsequent amination introduces the isopropylamino group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by the use of isopropylamine for the amination step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(isopropylamino)-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The isopropylamino group can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 3-(isopropylamino)-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Oxidized derivatives of the isopropylamino group.
Scientific Research Applications
Methyl 3-(isopropylamino)-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(isopropylamino)-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the isopropylamino group can enhance the compound’s binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-nitrobenzoate: Similar structure but with an amino group instead of an isopropylamino group.
Methyl 3-(methylamino)-4-nitrobenzoate: Similar structure but with a methylamino group instead of an isopropylamino group.
Methyl 3-(ethylamino)-4-nitrobenzoate: Similar structure but with an ethylamino group instead of an isopropylamino group.
Uniqueness
Methyl 3-(isopropylamino)-4-nitrobenzoate is unique due to the presence of the isopropylamino group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different interactions with molecular targets compared to other similar compounds.
Properties
IUPAC Name |
methyl 4-nitro-3-(propan-2-ylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)12-9-6-8(11(14)17-3)4-5-10(9)13(15)16/h4-7,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXXKLFDNHKKPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180009 | |
Record name | Benzoic acid, 3-[(1-methylethyl)amino]-4-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400645-23-9 | |
Record name | Benzoic acid, 3-[(1-methylethyl)amino]-4-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400645-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-[(1-methylethyl)amino]-4-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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